9-Undecenal, (9Z)-
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Overview
Description
It has a molecular formula of C11H20O and a molecular weight of 168.276 g/mol . This compound is characterized by its aldehydic, citrus, and floral aroma . It is used in various applications, including fragrance formulations and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Undecenal, (9Z)-, can be achieved through several methods. One common approach involves the partial hydrogenation of undecylenic acid, which yields a mixture of (9E)- and (9Z)-isomers . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.
Industrial Production Methods: In industrial settings, 9-Undecenal, (9Z)-, is often produced through the hydroformylation of 1-decene. This process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, including 9-Undecenal .
Chemical Reactions Analysis
Types of Reactions: 9-Undecenal, (9Z)-, undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed:
Oxidation: Undecylenic acid.
Reduction: 9-Undecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Undecenal, (9Z)-, has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Undecenal, (9Z)-, involves its interaction with cellular membranes and proteins. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to alterations in protein function and cellular processes . Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function .
Comparison with Similar Compounds
Undecanal: A saturated aldehyde with similar applications but lacking the double bond.
10-Undecenal: An isomer with the double bond at a different position.
Undecylenic Acid: The oxidized form of 9-Undecenal, (9Z)-, with similar biological activities.
Uniqueness: 9-Undecenal, (9Z)-, is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological properties compared to its isomers and analogs .
Properties
CAS No. |
390745-03-6 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(Z)-undec-9-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2- |
InChI Key |
ZFMUIJVOIVHGCF-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCC=O |
Canonical SMILES |
CC=CCCCCCCCC=O |
Origin of Product |
United States |
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